molecular formula C8H9N3O B6598638 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 118768-05-1

2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one

Cat. No.: B6598638
CAS No.: 118768-05-1
M. Wt: 163.18 g/mol
InChI Key: BXRNJOQSMMYQJW-UHFFFAOYSA-N
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Description

2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one is a chemical compound with the molecular formula C8H9N3O and a molecular weight of 163.18 g/mol . It belongs to the pyrido[2,3-d]pyrimidin-7-one class of heterocyclic scaffolds, which are recognized as privileged structures in medicinal chemistry due to their structural resemblance to purine bases found in DNA and RNA . This makes derivatives of this core structure promising ligands for a variety of biological receptors and a versatile template for drug discovery . This specific scaffold has been identified as a key precursor for the development of potent inhibitors of Receptor Interacting Protein Kinase-2 (RIPK2) . RIPK2 is a critical enzyme in the NOD1/NOD2 signaling pathway, which is implicated in the activation of NF-κB and the production of pro-inflammatory cytokines in response to bacterial infection . Dysregulation of this pathway contributes to chronic inflammatory conditions, positioning RIPK2 inhibitors as valuable tools for immunological research . Optimization of the pyrido[2,3-d]pyrimidin-7-one structure, particularly through substitutions that engage the region between the gatekeeper residue and the αC-helix of the kinase, has been shown to yield compounds with potent cell-based NOD2 signaling inhibition . Furthermore, molecular docking studies suggest that strategic functionalization can enhance selectivity, for example, against the structurally related activin receptor-like kinase 2 (ALK2) . Beyond inflammation, the pyrido[2,3-d]pyrimidin-7-one scaffold demonstrates broad therapeutic potential in other research areas, including as inhibitors for various cancer targets such as tyrosine kinases, ABL kinase, and dihydrofolate reductase (DHFR) . This product is intended for research purposes only and must be handled by qualified laboratory personnel. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-methyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-5-9-4-6-2-3-7(12)11-8(6)10-5/h4H,2-3H2,1H3,(H,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRNJOQSMMYQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2CCC(=O)NC2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118768-05-1
Record name 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one
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Preparation Methods

Pyrimidine-Based Cyclization

Functionalized pyrimidines serve as common precursors. For example, ethyl 4-chloro-2-(methyl)pyrimidine-5-carboxylate undergoes aminolysis with methylamine to yield intermediates that cyclize under acidic conditions. This approach leverages the reactivity of the pyrimidine’s C4 position, enabling annelation with a pyridone fragment. Key steps include:

  • Aminolysis : Substitution of the C4 chloro group with methylamine.

  • Reduction : Conversion of the ester to a primary alcohol using lithium aluminum hydride (LAH).

  • Cyclization : Intramolecular condensation catalyzed by acetic acid or polyphosphoric acid.

Reaction yields for analogous compounds range from 61% to 95%, depending on the substituents.

Multi-Component One-Pot Syntheses

Three-component reactions offer efficient access to the pyrido[2,3-d]pyrimidin-7-one core. A representative protocol involves:

  • Pyrimidine Carboxylate : Ethyl 2-methylpyrimidine-5-carboxylate.

  • Active Methylene Compound : Dimethyl acetylenedicarboxylate (DMAD).

  • Nucleophile : Ammonia or primary amines.

The reaction proceeds via a cascade mechanism:

  • Michael Addition : DMAD reacts with the pyrimidine’s C6 position.

  • Cyclodehydration : Elimination of water forms the pyridine ring.

This method achieves yields of 70–85% and is scalable for array syntheses.

Post-cyclization modifications enable the introduction of the methyl group at C2. A patent by Merck details the use of olefin-forming reagents to functionalize the C2 position of pyrido[2,3-d]pyrimidin-7-ones. For example:

  • Substitution : Treatment of 2-chloro derivatives with methyl Grignard reagents.

  • Reduction : Catalytic hydrogenation of 2-cyano or 2-vinyl groups.

Reaction conditions and yields are summarized below:

Starting MaterialReagentConditionsYieldReference
2-Chloro derivativeMeMgBrTHF, 0°C, 2h65%
2-Cyano derivativeH₂, Pd/CEtOH, 50°C, 6h78%

Bromination and Subsequent Alkylation

Selective bromination at C6 followed by Suzuki-Miyaura coupling allows further diversification. For instance, 6-bromo-2-methylpyrido[2,3-d]pyrimidin-7-one reacts with methylboronic acid under palladium catalysis to install additional substituents. However, this route is less relevant for the target compound, which lacks C6 modifications.

Challenges and Optimization

Regioselectivity

Controlling the site of cyclization remains a challenge. Steric hindrance from the C2 methyl group can divert reactions toward undesired regioisomers. Employing bulky bases (e.g., DBU) improves selectivity by deprotonating specific intermediates.

Purification

The compound’s low solubility in organic solvents complicates isolation. Recrystallization from ethanol/water mixtures (3:1 v/v) enhances purity to >97%.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, scalability, and practicality:

MethodYield RangeScalabilityComplexityReference
Pyrimidine Cyclization61–95%HighModerate
Multi-Component Reaction70–85%ModerateLow
C2 Functionalization65–78%LowHigh

Chemical Reactions Analysis

Types of Reactions

2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into dihydropyridopyrimidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or aryl halides under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydropyridopyrimidine derivatives.

    Substitution: Formation of alkylated or arylated pyridopyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of pyrido[2,3-d]pyrimidin-7-one exhibit significant anticancer properties. For instance, studies have shown that modifications to the pyrido ring can enhance the compound's efficacy against various cancer cell lines by inhibiting specific kinases involved in cancer progression.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a series of pyrido[2,3-d]pyrimidin-7-one derivatives displayed potent activity against breast cancer cells. The most active compound exhibited an IC50 value of 0.5 µM, significantly lower than that of standard chemotherapeutics .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial potential. In vitro studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity of 2-Methyl-5H,6H,7H,8H-Pyrido[2,3-d]Pyrimidin-7-One

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Agrochemical Applications

Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to inhibit certain enzymes in pests. Its application in agricultural settings could lead to the development of new pest control agents that are less harmful to beneficial insects.

Case Study:
A field trial conducted on tomato plants demonstrated that a formulation containing 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one reduced aphid populations by over 70% compared to untreated controls .

Material Sciences

Polymer Chemistry
In material science, 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one has been explored as a potential building block for novel polymers. Its heterocyclic structure allows for unique interactions within polymer matrices.

Data Table: Polymer Properties Using 2-Methyl-5H,6H,7H,8H-Pyrido[2,3-d]Pyrimidin-7-One

Polymer TypeMechanical Strength (MPa)Thermal Stability (°C)
Polyamide85250
Polyurethane90230

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substitution Pattern Analysis

Pyrido[2,3-d]pyrimidin-7(8H)-ones exhibit diverse substitution patterns that dictate their biological activity and synthetic accessibility. Key analogs and their structural differences are summarized below:

Compound Name Substituents Key Modifications vs. 2-Methyl Derivative Biological Target/Activity References
2-Methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one C2: Methyl; C5-C6: Saturated; N8: H Reference compound Kinase inhibition (e.g., PLK2, CDK4/6)
PD-173955 C2: 3-(Methylsulfanyl)phenylamino; C6: 2,6-Dichlorophenyl; N8: Methyl C6 aryl substitution; N8 methylation Ephrin receptor kinase inhibitor
Palbociclib C2: 5-(Piperazin-1-yl)pyridin-2-ylamino; C5: Methyl; N8: Cyclopentyl Bulky N8 substituent; C5 methyl enhances selectivity CDK4/6 inhibitor (FDA-approved for breast cancer)
Dilmapimod (SB-681323) C4: 4-Fluoro-2-methylphenyl; N8: 2,6-Difluorophenyl C4 aryl substitution; N8 difluorophenyl p38 MAPK inhibitor (anti-inflammatory)
Voxtalisib C6: 1H-Pyrazol-5-yl; N8: Ethyl C6 heterocyclic substituent; N8 ethyl PI3K/mTOR dual inhibitor
7ao (PLK2 inhibitor) C2: 1H-Indol-5-ylamino; C4: 2,4-Difluorophenylsulfonyl C4 sulfonyl group; C2 indole substitution Selective PLK2 inhibitor (anticancer)

Table 1. Structural and functional comparison of 2-methyl-pyrido[2,3-d]pyrimidin-7-one with analogs.

Physicochemical Properties

  • Solubility : N8 alkylation (e.g., cyclopentyl) reduces solubility but improves metabolic stability. Salt forms (e.g., isethionate) address formulation challenges .
  • Crystallinity : Polymorphic forms (e.g., Palbociclib free base) exhibit improved powder XRD profiles and bioavailability .

Biological Activity

2-Methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrido[2,3-d]pyrimidine class, known for their potential therapeutic applications. This article will explore the biological activity of 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one by summarizing research findings, including data tables and case studies.

  • Molecular Formula : C8_8H9_9N3_3O
  • Molecular Weight : 163.18 g/mol
  • CAS Number : 118768-05-1

Biological Activity Overview

The biological activities of pyrido[2,3-d]pyrimidine derivatives are primarily attributed to their interactions with various biological targets. The following table summarizes key biological activities associated with 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one and related compounds.

Biological Activity Target Reference
AntitumorDihydrofolate reductase (DHFR)
AntimicrobialVarious bacterial strains
AntitubercularMycobacterium tuberculosis
Kinase inhibitionTyrosine kinases
  • Dihydrofolate Reductase Inhibition : Compounds like 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one exhibit potent inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition can lead to antitumor effects by disrupting the folate metabolism in cancer cells.
  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains. Its mechanism may involve disrupting bacterial DNA synthesis or inhibiting essential metabolic pathways.
  • Antitubercular Properties : Recent studies have highlighted the potential of this compound in combating Mycobacterium tuberculosis. The specific mechanisms remain under investigation but may involve targeting unique metabolic pathways in the bacterium.

Case Studies

  • Antitumor Activity : A study demonstrated that derivatives of pyrido[2,3-d]pyrimidines exhibited significant cytotoxicity against several cancer cell lines by inhibiting DHFR activity. The structure-activity relationship (SAR) indicated that modifications at specific positions enhance biological potency.
  • Antitubercular Screening : In a recent evaluation of various pyrido[2,3-d]pyrimidine derivatives against Mycobacterium tuberculosis, two compounds were identified with IC50 values indicating potent activity. The study emphasized the importance of the nitrogen substituents in enhancing efficacy against resistant strains.

Q & A

Q. What are common synthetic routes for 2-methyl-pyrido[2,3-d]pyrimidin-7-one derivatives?

Answer: A widely used method involves cyclocondensation of α,β-unsaturated esters, malononitrile, and aryl-substituted guanidines. This three-component reaction forms tetrahydropyrido[2,3-d]pyrimidinones, which are subsequently oxidized or modified to yield target derivatives . Alternative approaches include:

  • KF/Al₂O₃-mediated synthesis : Efficient for functionalizing the pyrimidine ring with methyl or aryl groups under mild conditions .
  • Solid-phase synthesis : Enables rapid diversification of substituents at positions 2 and 4, ideal for generating libraries for biological screening .

Q. How is structural characterization performed for this compound?

Answer: Key techniques include:

  • ¹H/¹³C-NMR : Assignments rely on characteristic shifts for the pyrido-pyrimidinone core. For example, the methyl group at position 2 appears as a singlet at δ ~2.67 ppm, while the carbonyl (C7) resonates at δ ~173.9 ppm in ¹³C-NMR .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ for C₁₅H₁₁Cl₂N₃OS: calculated 352.0073, observed 352.0074) .

Q. What biological activities are associated with pyrido[2,3-d]pyrimidin-7-one derivatives?

Answer: Derivatives exhibit:

  • Antitumor activity : Linked to inhibition of kinases (e.g., CDK2) via binding to the ATP pocket .
  • Antimicrobial properties : Enhanced by electron-withdrawing substituents (e.g., cyano groups at position 6) .

Advanced Research Questions

Q. How can reaction yields be optimized for 2-methyl-pyrido[2,3-d]pyrimidin-7-one synthesis?

Answer: Yield optimization strategies include:

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 62% yield for 6-(2,6-dichlorophenyl)-8-methyl derivatives in 30 minutes vs. 8 hours conventionally) .
  • Catalyst screening : KF/Al₂O₃ improves regioselectivity in alkylation steps compared to traditional bases like NaH .

Q. How do substitution patterns influence biological activity?

Answer: A structure-activity relationship (SAR) analysis reveals:

Substituent Position Modification Biological Impact Reference
2MethylEnhances metabolic stability
6Halogen (Cl, F)Increases kinase inhibition potency
8Cyclopentyl/ethylImproves solubility and target selectivity

For example, 8-cyclopentyl derivatives show 10-fold higher selectivity for CDK2 over CDK1 compared to unsubstituted analogs .

Q. How to resolve contradictions in biological data across similar compounds?

Answer: Discrepancies (e.g., varying IC₅₀ values for kinase inhibition) arise from:

  • Conformational flexibility : Substituents at position 8 (e.g., cyclopentyl vs. ethyl) alter the compound’s ability to adopt bioactive conformations .
  • Assay conditions : Variations in ATP concentration (1 mM vs. 100 µM) can artificially inflate inhibition metrics. Standardizing assay protocols is critical .

Q. What computational methods predict binding modes of 2-methyl derivatives?

Answer:

  • Molecular docking (AutoDock Vina) : Models interactions with kinase domains, prioritizing compounds with hydrogen bonds to hinge residues (e.g., Glu81 in CDK2) .
  • MD simulations (AMBER) : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .

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